(2S,3S)-N-[2-(4-hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-pyridin-3-ylpyrrolidine-3-carboxamide
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Overview
Description
(2S,3S)-N-[2-(4-Hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a pyridine moiety, and a hydroxyphenyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-N-[2-(4-Hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the pyridine and hydroxyphenyl groups. Common synthetic routes may include:
Formation of the Pyrrolidine Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyridine Moiety: This can be achieved through nucleophilic substitution reactions, where a pyridine derivative is introduced to the intermediate compound.
Attachment of the Hydroxyphenyl Group: This step may involve the use of coupling reactions, such as Suzuki or Heck coupling, to attach the hydroxyphenyl group to the intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include:
Use of Catalysts: Catalysts such as palladium or nickel may be used to facilitate coupling reactions.
Controlled Reaction Conditions: Temperature, pressure, and pH may be carefully controlled to ensure the desired product is obtained with minimal side reactions.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-N-[2-(4-Hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The pyridine moiety can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and hydroxyphenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution Reagents: Halogenating agents or organometallic reagents can be used for substitution reactions.
Major Products
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Piperidine derivatives and reduced pyridine compounds.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2S,3S)-N-[2-(4-Hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,3S)-N-[2-(4-Hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group may interact with enzymes or receptors, modulating their activity. The pyridine moiety may facilitate binding to nucleic acids or proteins, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S)-3-Hydroxy-2-(4-methoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one
- (2S)-3-(4-Hydroxyphenyl)-2-[(trifluoroacetyl)amino]propanoic acid
Uniqueness
(2S,3S)-N-[2-(4-Hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest.
Properties
CAS No. |
100333-39-9 |
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Molecular Formula |
C19H21N3O3 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
(2S,3S)-N-[2-(4-hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-pyridin-3-ylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H21N3O3/c1-22-17(24)11-16(18(22)14-3-2-9-20-12-14)19(25)21-10-8-13-4-6-15(23)7-5-13/h2-7,9,12,16,18,23H,8,10-11H2,1H3,(H,21,25)/t16-,18+/m0/s1 |
InChI Key |
AYWZJRYYVZHOQI-FUHWJXTLSA-N |
Isomeric SMILES |
CN1[C@@H]([C@H](CC1=O)C(=O)NCCC2=CC=C(C=C2)O)C3=CN=CC=C3 |
SMILES |
CN1C(C(CC1=O)C(=O)NCCC2=CC=C(C=C2)O)C3=CN=CC=C3 |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)NCCC2=CC=C(C=C2)O)C3=CN=CC=C3 |
Synonyms |
4-NCC N-(4-hydroxyphenethyl)cotinine carboxamide |
Origin of Product |
United States |
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